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Compound of Interest

Compound Name: N,N-Diethylsulfamoyl fluoride

CAS No.: 382-97-8

Cat. No.: B3383022

Get Quote

Executive Summary
N,N-Diethylsulfamoyl fluoride (DESF; CAS 382-97-8) is a highly reactive fluorosulfonamide

derivative. While historically utilized as a specialized fluorinating agent, recent electrochemical

research has demonstrated the critical utility of DESF as a solid electrolyte interphase (SEI)

stabilizing additive in1[1] and 2[2]. Because the S-F bond is susceptible to solvolysis and

thermal degradation, rigorous, self-validating spectroscopic profiling is mandatory for quality

control. This whitepaper provides the definitive NMR, IR, and MS parameters required to

validate the structural integrity of DESF.

Nuclear Magnetic Resonance (NMR) Profiling
The structural simplicity of DESF ( C4​H10​FNO2​S ) yields a highly predictable, first-order NMR

spectrum. The electron-withdrawing nature of the sulfamoyl fluoride group heavily deshields the

adjacent ethyl protons.
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Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Nucleus
Chemical Shift
(ppm)

Multiplicity Integration Assignment

¹H 1.25
Triplet (t, J = 7.2

Hz)
6H -CH₃

¹H 3.35
Quartet (q, J =

7.2 Hz)
4H -CH₂-

¹³C 13.5 Singlet (s) 2C -CH₃

¹³C 43.2 Singlet (s) 2C -CH₂-

Table 2: ¹⁹F NMR Assignment (376 MHz, CDCl₃)

Nucleus
Chemical Shift
(ppm)

Multiplicity
Reference
Standard

Assignment

¹⁹F +45.0 Singlet (s) CFCl₃ (0.0 ppm) S-F

Experimental Protocol: Anhydrous NMR Acquisition
Sample Preparation: Dissolve 15 mg of neat DESF in 0.6 mL of anhydrous CDCl₃ stored

over molecular sieves.

Causality: CDCl₃ is selected over protic solvents (e.g., CD₃OD) to strictly prevent the

solvolysis of the highly electrophilic S-F bond. Moisture introduction leads to the formation

of sulfonic acid artifacts, skewing the integration and chemical shifts.

Instrument Tuning: Tune the NMR probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

Causality: Precise tuning for ¹⁹F is critical. Because the gyromagnetic ratio of fluorine is

close to that of a proton, but its chemical shift range spans hundreds of ppm, improper

tuning will result in severe baseline distortions and phase errors.
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Acquisition & Referencing: Acquire ¹H (16 scans), ¹³C (512 scans), and ¹⁹F (64 scans).

Reference ¹H to residual CHCl₃ at 7.26 ppm and ¹⁹F to an internal standard of CFCl₃ at 0.0

ppm.

Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy is utilized to confirm the presence of the functional groups that are silent

in standard ¹H/¹³C NMR, specifically the SO2​and S-F moieties.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity / Shape
Functional Group
Assignment

2980, 2940 Weak, sharp C-H stretch (aliphatic)

1405 Strong, sharp SO₂ Asymmetric stretch

1210 Strong, sharp SO₂ Symmetric stretch

780 Medium, sharp S-F stretch

Experimental Protocol: ATR-FTIR Analysis
Background Collection: Collect an ambient air background scan (32 scans, 4 cm⁻¹

resolution) on a diamond crystal ATR.

Causality: A diamond ATR crystal is chemically inert. Zinc Selenide (ZnSe) crystals can be

etched by trace HF that may evolve if the fluorosulfonamide degrades, ruining the optical

path.

Sample Application: Apply 1-2 drops of neat DESF liquid directly onto the ATR crystal.

Causality: Analyzing the liquid neat circumvents the need for KBr pellets. KBr is highly

hygroscopic; absorbed atmospheric moisture would hydrolyze the S-F bond during

pressing, introducing false O-H and S-OH stretch artifacts into the spectrum.

Acquisition & Cleaning: Scan from 4000 to 400 cm⁻¹. Wipe the crystal with anhydrous

isopropyl alcohol post-scan to prevent cross-contamination.
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Mass Spectrometry (EI-MS) & Fragmentation
Electron Ionization (EI) provides a hard ionization environment, intentionally shattering DESF to

map its structural connectivity.

Molecular Ion [M]⁺•
m/z 155

[N(CH₂CH₃)₂]⁺
m/z 72

 α-cleavage (S-N)

[SO₂F]⁺
m/z 83

 α-cleavage (S-N)

[M - CH₃]⁺
m/z 140

 Loss of •CH₃

Click to download full resolution via product page

Mass spectrometry fragmentation pathways of N,N-Diethylsulfamoyl fluoride.

Experimental Protocol: GC-MS Profiling
Sample Dilution: Dilute DESF 1:10 in anhydrous acetonitrile[3].

Causality: Acetonitrile provides excellent solubility and volatility for Gas Chromatography

without reacting with the sulfamoyl fluoride (unlike nucleophilic alcoholic solvents).

Separation: Inject 1 µL into a GC inlet (250 °C, 50:1 split) using a mid-polar capillary column

(e.g., SH-Rtx-200), ramping from 40 °C to 280 °C[3].

Causality: A mid-polar stationary phase effectively resolves DESF from highly polar

synthetic impurities, such as unreacted diethylamine or sulfonic acid byproducts.

Ionization: Subject the eluent to 70 eV electron ionization.
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Causality: 70 eV is the universal standard for EI. It provides the exact thermodynamic

energy required to reliably induce the diagnostic α-cleavage of the S-N bond, yielding the

signature m/z 83 [SO2​F]+ fragment.

Self-Validating Analytical Workflow
To ensure absolute scientific integrity, no single analytical method should be trusted in isolation.

The protocols described above form a Cross-Orthogonal Validation System.

Sample Prep
(Anhydrous)

NMR Analysis
(¹H, ¹³C, ¹⁹F)

ATR-FTIR
(Neat liquid)

GC-MS (EI)
(70 eV)

Data Synthesis
& Validation

Click to download full resolution via product page

Standardized spectroscopic validation workflow for fluorosulfonamide derivatives.

Validation Logic: The ¹⁹F NMR singlet at +45 ppm confirms the electronic environment of a

fluorine atom. However, to definitively prove it is covalently bound to the SO2​group (and not

present as a free fluoride impurity), the data must be cross-referenced against the IR spectrum

(confirming the S-F stretch at 780 cm⁻¹) and the MS spectrum (confirming the [SO2​F]+

fragment at m/z 83). Only when these three orthogonal data points intersect is the DESF

structure self-validated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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